molecular formula C2H2Cl4<br>CHCl2CHCl2<br>C2H2Cl4 B165197 1,1,2,2-Tetrachloroethane CAS No. 79-34-5

1,1,2,2-Tetrachloroethane

Cat. No.: B165197
CAS No.: 79-34-5
M. Wt: 167.8 g/mol
InChI Key: QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloroethane is a chlorinated hydrocarbon with the molecular formula C2H2Cl4. It is a colorless to pale yellow liquid with a pungent, chloroform-like odor. This compound is known for its high solvent power and is used in various industrial applications .

Preparation Methods

1,1,2,2-Tetrachloroethane can be synthesized through several methods:

Chemical Reactions Analysis

Thermal and Photolytic Decomposition

1,1,2,2-Tetrachloroethane undergoes decomposition under heat or ultraviolet (UV) light, producing toxic gases:

  • Primary products : Phosgene (COCl₂) and hydrogen chloride (HCl) .

  • Secondary products : Dichloroacetylene (C₂Cl₂) and chloroacetylene (C₂HCl), which are flammable in air .

Experimental conditions :

Temperature/UV ExposureMajor ProductsHalf-Life
>150°C (thermal)COCl₂, HCl-
UV light (254 nm)C₂Cl₂, C₂HClHours

Hydrolysis Reactions

Hydrolysis is pH-dependent, yielding trichloroethylene (C₂HCl₃) as the dominant product:

Neutral/Basic Conditions:

C2H2Cl4+H2OC2HCl3+HCl+Cl\text{C}_2\text{H}_2\text{Cl}_4+\text{H}_2\text{O}\rightarrow \text{C}_2\text{HCl}_3+\text{HCl}+\text{Cl}^-

  • Half-lives :

    • pH 7: 36–102 days

    • pH 9: 6.6–12.8 hours

Acidic Conditions:

Hydrolysis slows significantly, with minimal degradation observed at pH ≤ 6 .

Reactions with Metals and Bases

This compound reacts violently with:

Alkali Metals (Li, Na, K):

C2H2Cl4+2NaC2Cl2+2NaCl+H2\text{C}_2\text{H}_2\text{Cl}_4+2\text{Na}\rightarrow \text{C}_2\text{Cl}_2+2\text{NaCl}+\text{H}_2

  • Produces dichloroacetylene , a pyrophoric gas .

Strong Bases (NaOH, KOH):

C2H2Cl4+2OHC2HCl3+Cl+H2O\text{C}_2\text{H}_2\text{Cl}_4+2\text{OH}^-\rightarrow \text{C}_2\text{HCl}_3+\text{Cl}^-+\text{H}_2\text{O}

  • Exothermic reaction with gas evolution .

Powdered Metals (Al, Mg):

Exothermic decomposition, releasing HCl and chlorinated hydrocarbons .

Atmospheric Degradation

In the troposphere, this compound reacts with hydroxyl radicals (OH- ):
C2H2Cl4+OHProducts\text{C}_2\text{H}_2\text{Cl}_4+\text{OH}^-\rightarrow \text{Products}

  • Half-life : ~54 days

  • Degradation products : Phosgene, dichloroacetyl chloride, and CO₂ .

Biodegradation Pathways

Under anaerobic conditions, microbial activity transforms this compound into hazardous intermediates:

PathwayProductsConditions
Hydrogenolysis1,1,2-TrichloroethaneSulfate-reducing
Dichloroelimination1,2-DichloroethyleneMethanogenic
DehydrochlorinationVinyl chloride (C₂H₃Cl)Iron-reducing
  • Key metabolites : Vinyl chloride (a known carcinogen) and trichloroethylene .

Oxidation Reactions

This compound is incompatible with strong oxidizers:

  • Examples : Chlorine, bromine, permanganates.

  • Products : Chlorinated oxides and HCl gas .

Stability in Environmental Matrices

MediumPrimary Degradation ProcessHalf-Life
AirOH- radical reaction54 days
WaterHydrolysis/VolatilizationHours–Days
SoilAnaerobic biodegradationDays–Weeks

Scientific Research Applications

Historical Uses

1,1,2,2-Tetrachloroethane was initially employed as an industrial solvent in the early 20th century. Its applications included:

  • Cellulose Acetate Dope : Used in formulations for film and coatings.
  • Degreasing Agents : Effective for cleaning metals and machinery.
  • Paint Removers and Varnishes : Served as a solvent for various coatings.
  • Photographic Film Production : Utilized in the processing of films.
  • Extraction Processes : Applied in extracting oils and fats from natural sources .

Current Applications

Today, the primary application of this compound is as a chemical intermediate in the synthesis of other chlorinated compounds. Key current uses include:

  • Feedstock for Chemical Synthesis : It is predominantly used to manufacture:
    • Trichloroethylene
    • Tetrachloroethylene
    • 1,2-Dichloroethylene .
  • Solvent for Industrial Processes : Although its use as a general solvent has declined due to health concerns, it remains effective for specific applications such as:
    • Dissolving resins and waxes
    • Acting as a denaturant for alcohol .

Properties and Toxicity

This compound is a colorless liquid with a sweet odor. It has significant dissolving power among chlorinated hydrocarbons and is miscible with many organic solvents. However, it is highly toxic and poses health risks through inhalation or skin absorption . The compound can lead to various adverse health effects including liver damage and respiratory issues upon exposure .

Case Study 1: Environmental Impact Assessment

A study conducted at Edwards Air Force Base assessed the effects of trichloroethylene contamination on local wildlife. The research monitored soil-vapor concentrations and their impacts on mammal populations. Findings indicated that while contamination levels were significant, the population estimates of certain species remained stable despite exposure to volatile organic compounds like trichloroethylene and perchloroethylene .

Case Study 2: Industrial Hygiene Monitoring

In industrial settings where this compound was previously used extensively, monitoring programs were established to assess exposure levels among workers. Biological monitoring involved measuring metabolites in urine to evaluate exposure magnitude. The studies highlighted that understanding the metabolic pathways of chlorinated hydrocarbons is crucial for risk assessment in occupational health contexts .

Summary Table of Applications

Application TypeSpecific UsesNotes
Industrial Solvent Degreasing metals, paint removersHistorical use; declining due to toxicity
Chemical Intermediate Production of trichloroethyleneMajor current application
Production of tetrachloroethylene
Production of 1,2-dichloroethylene
Extraction Agent Oils and fats extractionLimited use today
Denaturant Alcohol denaturationSpecific applications only

Mechanism of Action

1,1,2,2-Tetrachloroethane exerts its effects primarily through its solvent properties. It can be rapidly and extensively absorbed through oral and inhalation exposure. Once absorbed, it is metabolized in the liver to produce dichloroacetic acid, which is the primary metabolite responsible for its toxic effects. The compound can cause liver damage, dizziness, and nausea upon exposure .

Biological Activity

1,1,2,2-Tetrachloroethane (TCE) is a chlorinated hydrocarbon that has been widely used in industrial applications, particularly as a solvent and in the production of pesticides. Despite its historical significance, TCE has raised concerns regarding its biological activity and potential toxicological effects. This article explores the biological activity of TCE, focusing on its metabolic pathways, genotoxicity, and various toxicological effects observed in animal studies.

Metabolism and Biotransformation

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. Studies have shown that TCE undergoes biotransformation to form several metabolites, including dichloroacetic acid (DCA) and dichloroacetyl chloride. These metabolites can bind covalently to proteins and nucleic acids, potentially leading to toxic effects.

  • Covalent Binding : TCE exhibits significant covalent binding to DNA in various tissues such as the liver, lung, kidney, and stomach in rodent models. The covalent binding index to liver DNA was reported to be approximately 500 .
  • Metabolite Formation : Incubation of TCE with hepatic microsomes results in the production of chlorinated metabolites. The major metabolites identified include mono- and dichloroacetate .

Genotoxicity

The genotoxic potential of TCE has been evaluated through various assays:

  • In Vitro Studies : Tests conducted on Salmonella typhimurium and L5178Y mouse lymphoma cells generally indicated weak genotoxic activity. However, some assays reported positive results for sister chromatid exchanges .
  • In Vivo Studies : In animal studies involving Drosophila melanogaster and mouse peripheral blood erythrocytes, TCE exhibited mutagenic effects at certain concentrations .

Toxicological Effects

TCE's toxicological profile reveals a range of adverse effects across different biological systems:

  • Hepatotoxicity : The liver is identified as the primary target organ for TCE toxicity. Studies have shown that exposure leads to hepatocellular degeneration and increases in serum liver enzymes (ALT, SDH) at doses as low as 170 mg/kg/day in rats . Chronic exposure has been linked to liver nodules and bile duct hyperplasia.
  • Neurotoxicity : Acute exposure can result in neurological symptoms such as reduced activity and alertness in rodents. A sublethal concentration of 576 ppm for 30 minutes was sufficient to cause significant behavioral changes .
  • Embryotoxic Effects : Research indicates that TCE can produce embryotoxic effects in mice with a low incidence of malformations observed at certain doses .

Case Studies

Several studies have documented the effects of TCE exposure:

  • NTP Study (2004) : This comprehensive evaluation involved feeding rats and mice varying concentrations of microencapsulated TCE over 14 weeks. Results indicated significant hepatotoxicity at doses above 1,180 ppm for rats and 2,300 ppm for mice. Notably, severe hepatocellular degeneration correlated with increased mortality rates at high exposure levels .
  • Acute Toxicity Reports : Case reports indicate that individuals exposed to high doses of TCE experienced loss of consciousness and other symptoms of acute toxicity within hours post-exposure. In cases where lower doses were administered as treatment for hookworm infections (68–118 mg/kg), patients did not die but exhibited severe clinical signs .

Summary Table of Key Findings

Biological ActivityObservationsReferences
Covalent BindingSignificant binding to DNA in liver and other tissues
Metabolite FormationMajor metabolites include dichloroacetic acid
GenotoxicityWeak activity; positive results in some assays
HepatotoxicityLiver damage observed at doses >170 mg/kg/day
NeurotoxicityBehavioral changes at sublethal exposures
Embryotoxic EffectsLow incidence of malformations in mice

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1,1,2,2-tetrachloroethane relevant to experimental design?

this compound is a volatile chlorinated hydrocarbon with a density of 1.59 g/cm³ (25°C), melting point of -42.5°C, and solubility of 2830 g/L in water. Its high volatility (vapor pressure ~7.6 mmHg at 25°C) and stability under ambient conditions make it persistent in environmental matrices. Key parameters for experimental setups include storage at 2–30°C to prevent degradation and use of inert materials to avoid reactions with strong oxidizers or bases . For solvent applications, its infrared spectral profile (e.g., C-Cl stretching at 600–800 cm⁻¹) and purity ≥99.0% (GC) are critical for reproducibility .

Q. How can this compound be detected and quantified in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is standard. Activated carbon tubes are used for air sampling, followed by desorption with carbon disulfide and GC separation. For water, EPA Method 8260B recommends purge-and-trap GC/MS with reporting limits ≤0.2 µg/L. Quality control includes calibration against certified standards and verification via IR spectra for structural confirmation .

Q. What are the primary environmental fate pathways of this compound?

In air, it reacts with hydroxyl radicals (estimated half-life: 53 days) but may persist longer (up to 2 years) under low-OH conditions. Hydrolysis in water yields trichloroethylene (major) and 1,1,2-trichloroethane. Biodegradation in soil is slow, with adsorption coefficients (Koc) <100 L/kg, indicating low sediment binding. Volatilization dominates in aquatic systems (Henry’s law constant: 3.2 ×10⁻³ atm·m³/mol) .

Q. What are the acute and chronic toxicity benchmarks for this compound?

Acute oral LD50 values are 200 mg/kg (rats) and 3990 mg/kg (rabbits). Chronic exposure in rodents causes hepatotoxicity (BMDL10: 10 µg/kg/day for liver weight changes). The EPA-derived reference dose (RfD) is 0.01 mg/kg/day, applying a 1000-fold uncertainty factor. Human occupational studies report liver enlargement, CNS depression, and gastrointestinal distress at >100 ppm vapor exposure .

Advanced Research Questions

Q. How do reaction mechanisms and reductant systems influence this compound degradation products?

Reductive β-elimination by Fe⁰ or Cr(II) produces cis/trans-1,2-dichloroethylene (DCE) in ratios dependent on reductant. Fe⁰ yields a 4.5:1 cis:trans ratio due to organometallic intermediates, while Cr(II) produces 2:1 via radical equilibration of 1,1,2-TCA* conformers. Computational models (Marcus theory) show electron transfer rates dictate product distributions, independent of thermodynamic driving forces . Isotope fractionation (δ¹³C) analysis reveals distinct pathways: E2 elimination (ε = -25.6‰) vs. stepwise dechlorination (ε = -13.6‰ to -19.3‰) .

Q. What methodological challenges arise in modeling this compound carcinogenicity?

NTP studies report hepatocellular carcinomas in mice (oral exposure) but not rats, complicating cross-species extrapolation. Mechanistic studies suggest nongenotoxic pathways (e.g., oxidative stress, peroxisome proliferation). Key uncertainties include metabolic differences (e.g., dichloroacetic acid formation) and lack of human epidemiological data. Dose-response modeling requires probabilistic approaches to address interspecies variability and low-dose extrapolation .

Q. How can soil remediation strategies mitigate this compound contamination?

ZVI-clay mixtures (2% ZVI, 3% bentonite) enhance in situ degradation by increasing reactive surface area and reducing passivation. Field data show 23,000 m³ of contaminated soil treated at Camp Lejeune achieved >90% TeCA reduction. Challenges include optimizing hydraulic conductivity (10⁻⁴–10⁻⁵ cm/s) and managing competing reactions with co-contaminants (e.g., TCE) . Advanced monitoring combines stable isotope probing (δ³⁷Cl) with reactive transport models to track degradation kinetics .

Q. What discrepancies exist in atmospheric lifetime estimates, and how can they be resolved?

Conflicting half-life data (53 days vs. 2 years) stem from OH radical concentration assumptions. Resolving this requires chamber studies under controlled OH fluxes (e.g., using NOx/UV systems) and global modeling incorporating stratospheric photodissociation rates. Recent satellite data suggest ~1% escapes to the stratosphere, where UV degradation dominates .

Q. Data Contradictions and Research Gaps

  • Environmental Persistence: Discrepancies in atmospheric half-life highlight the need for updated OH radical reaction rate constants under varying climatic conditions .
  • Metabolic Pathways: Limited data on human metabolism (e.g., glyoxylic acid vs. CO₂ excretion) complicate biomarker development for exposure assessment .
  • Reductant Specificity: The role of copper-iron bimetallics in altering DCE ratios remains underexplored, requiring synchrotron-based XAS to characterize surface intermediates .

Properties

IUPAC Name

1,1,2,2-tetrachloroethane
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InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H
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InChI Key

QPFMBZIOSGYJDE-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
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Molecular Formula

C2H2Cl4, Array
Record name 1,1,2,2-TETRACHLOROETHANE
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DSSTOX Substance ID

DTXSID7021318
Record name 1,1,2,2-Tetrachloroethane
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Molecular Weight

167.8 g/mol
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Physical Description

1,1,2,2-tetrachloroethane is a colorless to pale yellow liquid with a sweet odor. Sinks in water. (USCG, 1999), Liquid, Colorless to pale-yellow liquid with a pungent, chloroform-like odor; [NIOSH] Heavy liquid with a sweetish suffocating odor like chloroform; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale yellow liquid with a sweet odor., Colorless to pale-yellow liquid with a pungent, chloroform-like odor.
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146.0 °C, 146 °C, 295 °F, 296 °F
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for 1,1,2,2-TETRACHLOROETHANE (9 total), please visit the HSDB record page., In water, 2,830 mg/L at 25 °C, In water, 2,900 mg/L at 20 °C., One gram dissolves in 350 mL of water at 25 °C, Soluble in acetone; miscible in ether and ethanol, Miscible with methanol, benzene, petroleum ether, carbon tetrachloride, chloroform, carbon disulfide, dimethylformamide and oils, Solubility in water, g/100ml at 20 °C: 0.29, 0.3%
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Density

1.595 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5953 g/cu cm at 20 °C, Bulk density 13.25 lb/gal at 25 °C, Relative density (water = 1): 1.59, 1.595, (77 °F): 1.59
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Vapor Density

5.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.79 (Air = 1), Relative vapor density (air = 1): 5.8, 5.79
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Vapor Pressure

5 mmHg at 70 °F ; 6 mmHg at 77 °F (NTP, 1992), 5.74 [mmHg], 5.74 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 647, 5 mmHg
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Impurities

/SRP/: 1,1,1,2-Tetrachloroethane is an impurity found in technical grade 1,1,2,2-tetrachloroethane.
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Color/Form

Colorless liquid, Colorless to pale-yellow liquid, Clear liquid, Heavy, mobile liquid

CAS No.

79-34-5
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Melting Point

-33 °F (NTP, 1992), -42.3 °C, Liquid molar volume = 0.105754 cu m/kmol; Heat of fusion at melting point = 9.172X10+06 J/kmol, -42,5 °C, -33 °F
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Synthesis routes and methods

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
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ethylene and vinyl chloride
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CuCl2
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,2,2-Tetrachloroethane
1,1,2,2-Tetrachloroethane
1,1,2,2-Tetrachloroethane
1,1,2,2-Tetrachloroethane
1,1,2,2-Tetrachloroethane
1,1,2,2-Tetrachloroethane

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